molecular formula C9H7ClN2O2S B1474834 1-((5-chlorothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid CAS No. 1693606-90-4

1-((5-chlorothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1474834
CAS No.: 1693606-90-4
M. Wt: 242.68 g/mol
InChI Key: CPSJHLAEFWICDZ-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H7ClN2O2S and its molecular weight is 242.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-8-2-1-6(15-8)3-12-4-7(9(13)14)11-5-12/h1-2,4-5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSJHLAEFWICDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-((5-chlorothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid is a compound of growing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C10H8ClN3O2SC_{10}H_{8}ClN_{3}O_{2}S and is characterized by the presence of a thiophene ring and an imidazole moiety, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which enhances its reactivity and binding affinity to target proteins.

Antimicrobial Activity

Research has shown that compounds containing imidazole structures exhibit significant antimicrobial properties. For instance, derivatives of 1H-imidazole have been tested against various bacterial strains, showing promising results in inhibiting growth. The specific compound under review has demonstrated effectiveness against certain pathogens, potentially through disruption of cellular processes.

Anticancer Properties

Recent studies have explored the anticancer potential of imidazole derivatives. For example, compounds similar to 1-((5-chlorothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study indicated that a related imidazole derivative exhibited an IC50 value in the low micromolar range against colon cancer cells, suggesting that structural modifications could enhance efficacy.

Compound Cell Line IC50 (µM) Mechanism
1-((5-chlorothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acidHCT116 (Colon Cancer)2.11Induces apoptosis
Related Imidazole DerivativeVarious4.5 - 15Cell cycle arrest

Enzyme Inhibition

The compound has been assessed for its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, it has been suggested that imidazole derivatives can act as inhibitors of lipoxygenase (LOX), an enzyme implicated in inflammatory responses. The structure-activity relationship (SAR) studies indicate that modifications to the thiophene or imidazole rings can significantly affect inhibitory potency.

Case Studies

  • Antiviral Activity : A study evaluated the antiviral properties of related compounds against HIV-1 integrase (IN). It was found that certain imidazole derivatives could disrupt the interaction between IN and LEDGF/p75, leading to a decrease in viral replication.
    • Findings : Compounds showed inhibition rates exceeding 50%, indicating potential as therapeutic agents against HIV.
  • Cytotoxicity Evaluation : In vitro studies conducted on various cancer cell lines revealed that some derivatives exhibited selective cytotoxicity with minimal effects on normal cells, suggesting a favorable therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((5-chlorothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
1-((5-chlorothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid

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